1-Methylpentylamine
Overview
Description
1-Methylpentylamine, also known as N-methylpentylamine, is an organic compound with the molecular formula C6H15N. It is a type of amine, specifically a secondary amine, where the nitrogen atom is bonded to a methyl group and a pentyl group. This compound is a colorless to almost colorless liquid with a characteristic amine odor. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.
Scientific Research Applications
1-Methylpentylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and other nitrogen-containing compounds.
Biology: It is used in the study of amine metabolism and as a model compound for understanding the behavior of amines in biological systems.
Industry: It is used as a solvent and as an intermediate in the production of various chemicals, including surfactants and polymers.
Safety and Hazards
1-Methylpentylamine is classified as a flammable liquid (Category 2), and it can cause severe skin burns and eye damage (Category 1B) . It is also harmful if swallowed or inhaled, and it may cause respiratory irritation . Safety measures include avoiding breathing its vapors, using it only in well-ventilated areas, and wearing protective clothing, gloves, and eye/face protection .
Mechanism of Action
Amines can participate in a variety of reactions, including acid-base reactions, alkylation, and condensation with carbonyl compounds. They can also act as nucleophiles in substitution reactions . The specific reactions and biological activity of a particular amine, such as 1-Methylpentylamine, would depend on its structure and the environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpentylamine can be synthesized through several methods. One common method involves the reaction of 1-bromopentane with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylamine group:
CH3(CH2)4Br+CH3NH2→CH3(CH2)4NHCH3+HBr
Another method involves the reduction of 2-hexanone with ammonia and hydrogen in the presence of a catalyst such as platinum. This process yields this compound through a series of steps, including the formation of an imine intermediate:
CH3(CH2)3COCH3+NH3+H2→CH3(CH2)4NHCH3+H2O
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often involve continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methylpentylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Elimination: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Elimination: Bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines.
Elimination: Alkenes such as 1-hexene.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with the formula CH3NH2.
Ethylamine: A primary amine with the formula C2H5NH2.
Propylamine: A primary amine with the formula C3H7NH2.
Butylamine: A primary amine with the formula C4H9NH2.
Hexylamine: A primary amine with the formula C6H13NH2.
Uniqueness
1-Methylpentylamine is unique due to its specific structure, where the nitrogen atom is bonded to both a methyl group and a pentyl group. This structure imparts distinct chemical and physical properties, such as its boiling point, solubility, and reactivity. Compared to primary amines, this compound exhibits different reactivity patterns, particularly in substitution and elimination reactions, due to the presence of the additional alkyl group.
Properties
IUPAC Name |
hexan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBUURBHXLGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884146 | |
Record name | 2-Hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5329-79-3 | |
Record name | 2-Hexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5329-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hexanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Aminohexane used in the synthesis of other compounds?
A1: 2-Aminohexane serves as a starting material for synthesizing more complex molecules. Research highlights its use as an amine donor in transamination reactions catalyzed by enzymes like (R)-Amine Transaminases. [] This reaction allows for the production of optically pure (R)-amines, which are valuable building blocks for pharmaceuticals and other fine chemicals. []
Q2: What is the role of 2-Aminohexane in studying hydrodenitrogenation (HDN)?
A2: 2-Aminohexane and its related compounds (2-methylpyridine, 2-methylpiperidine, 1-aminohexane) are crucial in understanding the mechanism of hydrodenitrogenation (HDN). [] HDN is a critical process in petroleum refining to remove nitrogen from fuel, reducing harmful emissions. Studies using these compounds help elucidate the step-by-step breakdown pathways during HDN and the influence of molecular structure on the reaction. []
Q3: Can enzymes utilize 2-Aminohexane for the synthesis of chiral amines?
A3: Yes, specific fungal Reductive Aminases (RedAms) can utilize 2-Aminohexane in the synthesis of chiral amines. For example, RedAms from Neosartorya spp. (NfRedAm and NfisRedAm) demonstrate a unique ability to use 2-Aminohexane as the amine partner, producing chiral primary amines with high conversion rates and excellent enantiomeric excess. [] This characteristic makes these enzymes particularly interesting for potential industrial applications.
Q4: Are there any studies on the stability of enzymes that utilize 2-Aminohexane?
A4: Research indicates that immobilizing enzymes like (R)-Amine Transaminases, which can utilize 2-Aminohexane, onto a chitosan support enhances their stability. [] This immobilization resulted in a significant increase in the conversion of 2-aminohexane to (R)-2-aminohexane, highlighting the potential for improving biocatalytic processes through enzyme immobilization. []
Q5: What is the significance of studying the configuration of 2-Aminohexane?
A5: 2-Aminohexane, being a chiral molecule, exists as two enantiomers (mirror images). Understanding the configuration of 2-Aminohexane, specifically its relationship to Norleucine, is crucial for various applications. [] For instance, in pharmaceutical development, the biological activity of a drug can significantly differ depending on its enantiomeric form.
Q6: What can you tell us about the early research on 2-Aminohexane's pharmacological properties?
A6: Early pharmacological studies on octylamines, including 2-Aminohexane, primarily focused on their pressor (blood pressure-increasing) effects. [] Researchers observed that while octylamine exhibited less pressor activity compared to other amines in the series, 2-Aminohexane demonstrated a notable rise in blood pressure in animal models. [] These initial findings paved the way for further investigation into the pharmacological potential of 2-Aminohexane and similar compounds.
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